molecular formula C12H12N2O4 B1306876 (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid CAS No. 726-88-5

(4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid

Cat. No. B1306876
CAS RN: 726-88-5
M. Wt: 248.23 g/mol
InChI Key: HUTGHTWQKNQAIP-UHFFFAOYSA-N
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Description

“(4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid”, also known as MIDI acid, is a compound that has gained significant attention due to its potential applications in various fields of research and industry. The IUPAC name for this compound is [4- (4-isopropylphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid . The CAS Number is 1052554-90-1 .


Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O4. The InChI Code is 1S/C15H18N2O4/c1-9(2)10-4-6-11(7-5-10)15(3)13(20)17(8-12(18)19)14(21)16-15/h4-7,9H,8H2,1-3H3, (H,16,21) (H,18,19) .

Scientific Research Applications

Synthesis and Reactivity

Imidazolidine derivatives, such as hydantoin (2,4-imidazolidinedione), are highlighted for their significance in medicinal chemistry due to their versatile scaffold facilitating a wide range of biological and pharmacological activities. The synthesis methods, including name reactions like Bucherer-Bergs and Diels-Alder reactions, demonstrate the compound's utility in creating pharmacologically active molecules with varied properties (Sudani & Desai, 2015).

Pharmacological and Biological Applications

Hydantoin and its derivatives exhibit a broad spectrum of pharmacological activities, addressing more than 16 diseases. This showcases the potential of imidazolidine derivatives in drug discovery and development, underscoring their importance in pharmaceutical research (Sudani & Desai, 2015).

Industrial and Therapeutic Importance

The review of hydantoin derivatives emphasizes their crucial role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. This underlines the significance of these compounds beyond their direct pharmacological benefits, including their contribution to the synthesis of biologically important molecules (Shaikh et al., 2023).

properties

IUPAC Name

2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(8-5-3-2-4-6-8)10(17)14(7-9(15)16)11(18)13-12/h2-6H,7H2,1H3,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTGHTWQKNQAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393279
Record name (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

CAS RN

726-88-5
Record name (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
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